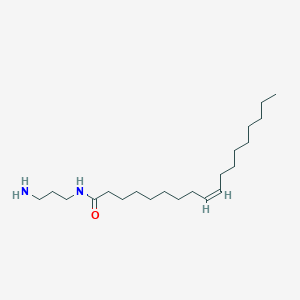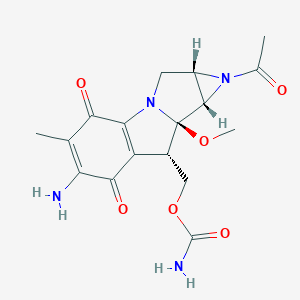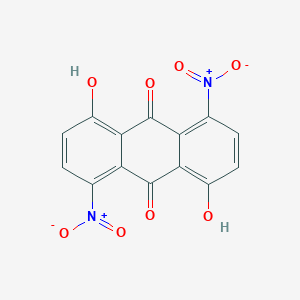
1,5-Dihydroxy-4,8-dinitroanthraquinone
Descripción general
Descripción
1,5-Dihydroxy-4,8-dinitroanthraquinone is a chemical compound with the molecular formula C14H6N2O8 and a molecular weight of 330.21 . It is an important dye precursor for CI Disperse Blue 56, which is prepared from dimethoxyanthraquinone .
Synthesis Analysis
The synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, was achieved through the metathesis reaction with a yield of 91% .Molecular Structure Analysis
1,5-Dihydroxy-4,8-dinitroanthraquinone contains a total of 32 bonds, including 26 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 nitro groups (aromatic), and 2 aromatic hydroxyls .Chemical Reactions Analysis
As a nitrated alcohol and a ketone, 1,5-Dihydroxy-4,8-dinitroanthraquinone can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It reacts with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
The melting point of 1,5-Dihydroxy-4,8-dinitroanthraquinone is 360-362 °C, and its predicted boiling point is 669.4±55.0 °C . The predicted density is 1.838±0.06 g/cm3, and the predicted pKa is 3.39±0.20 .Aplicaciones Científicas De Investigación
Antibacterial Agent
1,5-Dihydroxy-4,8-dinitroanthraquinone has been identified as a potential antibacterial agent against Staphylococcus aureus and Enterococcus faecalis . The compound was found to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) of these bacteria, contributing to its antibacterial activity . The minimum inhibitory concentration (MIC) values were 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis .
Photosensitizer in Photodynamic Therapy
The compound has potential use as a photosensitizer in photodynamic therapy. Photodynamic therapy is a type of treatment that uses light-sensitive compounds (photosensitizers) and a light source to destroy abnormal cells.
Chelating Agent for Metal Ions
1,5-Dihydroxy-4,8-dinitroanthraquinone can act as a chelating agent for metal ions. Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.
Component in Organic Electronics
The compound is also considered for use in organic electronics. Organic electronics use organic compounds in the construction of electronic devices.
Energetic Combustion Catalyst
A study has synthesized a novel energetic combustion catalyst, 1,8-dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), which is related to 1,5-Dihydroxy-4,8-dinitroanthraquinone . The thermal decomposition reaction kinetics of DHDNEMn was studied, providing useful information for analyzing and evaluating the stability and thermal safety of DHDNEMn .
Mecanismo De Acción
Target of Action
The primary target of 1,5-Dihydroxy-4,8-dinitroanthraquinone is the enzyme phosphopantetheine adenylyltransferase (PPAT) . This enzyme is found in bacteria such as Staphylococcus aureus and Enterococcus faecalis . It also inhibits the serine proteinase NS2B/3, a dengue viral protein .
Mode of Action
1,5-Dihydroxy-4,8-dinitroanthraquinone interacts with its targets by binding to the nucleotide-binding site of PPAT . The nitro group of the compound contributes significantly to its affinity for this binding site . It also has intermolecular proteinase activity .
Biochemical Pathways
The compound affects the biochemical pathways involving PPAT, an enzyme crucial for bacterial growth and survival . By inhibiting this enzyme, the compound disrupts these pathways, leading to bacteriostatic effects .
Pharmacokinetics
Its solubility in organic solvents such as benzene and dimethylformamide suggests that it may have good bioavailability .
Result of Action
The compound exhibits antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant isolates . It produces bacteriostatic effects on these Gram-positive bacteria . It also inhibits the dengue viral protein NS2B/3 .
Action Environment
The action of 1,5-Dihydroxy-4,8-dinitroanthraquinone can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its melting point of 360-362 °C . .
Direcciones Futuras
1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a compound similar to 1,5-Dihydroxy-4,8-dinitroanthraquinone, has shown antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis . This points to potential future directions in the development of new antibacterial agents.
Propiedades
IUPAC Name |
1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHODIOWPLCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059589 | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dihydroxy-4,8-dinitroanthraquinone | |
CAS RN |
128-91-6 | |
| Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrarufin,8-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo[1,1'-biphenyl]-2-ol](/img/structure/B93515.png)
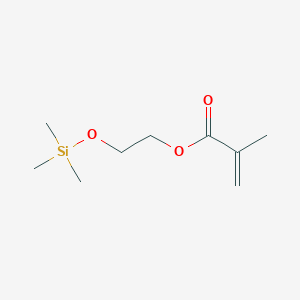


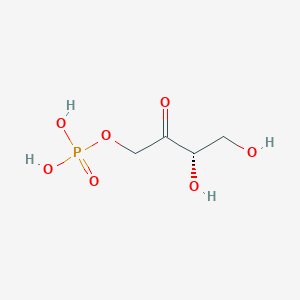
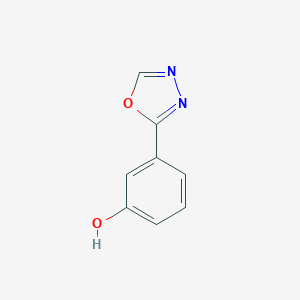

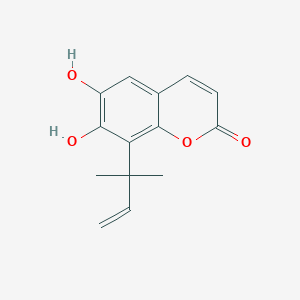
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
